1H-pyrrole-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C₅H₆N₂O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 2-position of the pyrrole ring
Preparation Methods
1H-Pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride. The reaction can be carried out in different solvents and under various conditions:
Method A: In pyridine at 65°C for 1-1.5 hours.
Chemical Reactions Analysis
1H-Pyrrole-2-carbaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
1H-Pyrrole-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and biological activity. The molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1H-Pyrrole-2-carbaldehyde oxime can be compared with other similar compounds, such as:
1H-Pyrrole-2-carbaldehyde: Lacks the oxime group and has different reactivity and applications.
1-Vinylpyrrole-2-carbaldehyde oxime:
1-Methyl-1H-pyrrole-2-carbaldehyde oxime: Contains a methyl group at the 1-position, affecting its reactivity and biological activity.
Properties
IUPAC Name |
(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRQKFAQWZJCJL-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32597-34-5 |
Source
|
Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32597-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: What makes 1H-pyrrole-2-carbaldehyde oxime interesting for coordination chemistry?
A1: this compound is a heteroaryl oxime, meaning it contains both a heterocyclic ring (pyrrole) and an oxime functional group (-C=N-OH). These features allow it to act as a versatile ligand, coordinating to metal ions through its nitrogen and/or oxygen atoms. This coordination ability makes it valuable for building supramolecular structures and studying magnetic properties.
Q2: Can you provide an example of how this compound has been used in the synthesis of novel metal clusters?
A: Researchers have successfully synthesized a novel {Mn(III)25} barrel-like cluster using this compound as a bridging ligand. [] This cluster exhibits single-molecule magnetic behavior, making it a potential building block for molecular magnets. [] The study highlights the potential of this oxime derivative in designing high-nuclearity metal clusters with interesting magnetic properties.
Q3: Besides its use in synthesizing metal complexes, what other structural features of this compound are notable?
A: Crystallographic studies have shown that this compound molecules primarily interact with each other through classical N—H···O hydrogen bonds, forming C3 chains in the solid state. [] This arrangement is consistent with the typical aggregation pattern observed in oximes. Additionally, secondary interactions such as C—H···π and C—H···O interactions further stabilize the crystal packing in this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.